Cas no 88390-32-3 ((R)-4-Amino-2-methyl-1-butanol)

(R)-4-Amino-2-methyl-1-butanol Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanol,4-amino-2-methyl-, (2R)-
- (R)-4-Amino-2-methyl-1-butanol
- (2R)-4-amino-2-methylbutan-1-ol
- (R)-4-AMINO-2-METHYLBUTANOL
- (+-)-4-amino-2-methyl-butan-1-ol
- (R)-4-Amino-2-methylbutan-1-ol
- 1-Butanol,4-amino-2-methyl-,(2R)
- 1-Butanol,4-amino-2-methyl-,(R)
- 2-methyl-4-aminobutan-1-ol
- 3-hydroxymethylbutylamine
- 4-amino-2-methyl-1-butanol
- 4-amino-2-methylbutane-1-ol
- 4-amino-2-methylbutanol
- DUAXLVGFFDFSAG-RXMQYKEDSA-N
- (R)-4-amino-2-methyl-butan-1-ol
- 1-Butanol,4-amino-2-methyl-,(2R)-
- (R)?-?4-?Amino-?2-?methyl-?1-?butanol
- (2R)-4-Amino-2-methyl-1-butanol AldrichCPR
- (2R)-4-Amin
- (2R)-4-Amino-2-methyl-1-butanol, AldrichCPR
- 88390-32-3
- CS-0205665
- T71428
- AKOS015855065
- AS-62692
- DTXSID30466413
- MFCD03093614
- SCHEMBL1148927
- AKOS006337757
- A1576
-
- MDL: MFCD03093614
- Inchi: 1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1
- InChI Key: DUAXLVGFFDFSAG-RXMQYKEDSA-N
- SMILES: O([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])N([H])[H]
Computed Properties
- Exact Mass: 103.10000
- Monoisotopic Mass: 103.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 39.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: -0.2
- Surface Charge: 0
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Not determined
- Density: 0,94 g/cm3
- Boiling Point: 80°C/1.8mmHg(lit.)
- Flash Point: 59.446°C
- Refractive Index: 14.5 ° (C=neat)
- PSA: 46.25000
- LogP: 0.66390
- Solubility: Not determined
(R)-4-Amino-2-methyl-1-butanol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazard Category Code: 36/37/38-41-37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(R)-4-Amino-2-methyl-1-butanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-4-Amino-2-methyl-1-butanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-62692-5G |
(2R)-4-amino-2-methylbutan-1-ol |
88390-32-3 | >97% | 5g |
£277.00 | 2025-02-08 | |
TRC | A638095-500mg |
(R)-4-Amino-2-methyl-1-butanol |
88390-32-3 | 500mg |
$ 135.00 | 2022-06-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866319-1g |
(R)-4-Amino-2-methyl-1-butanol |
88390-32-3 | ≥98% | 1g |
¥355.50 | 2022-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296231-1 g |
(R)-4-Amino-2-methyl-1-butanol, |
88390-32-3 | ≥98% | 1g |
¥1,158.00 | 2023-07-10 | |
TRC | A638095-50mg |
(R)-4-Amino-2-methyl-1-butanol |
88390-32-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB144729-5g |
(R)-4-Amino-2-methylbutanol, 98%; . |
88390-32-3 | 98% | 5g |
€281.00 | 2025-02-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1576-5g |
(R)-4-Amino-2-methyl-1-butanol |
88390-32-3 | 98.0%(GC&T) | 5g |
¥1290.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1576-1g |
(R)-4-Amino-2-methyl-1-butanol |
88390-32-3 | 98.0%(GC&T) | 1g |
¥505.0 | 2022-05-30 | |
1PlusChem | 1P003CQO-5g |
(R)-4-AMINO-2-METHYL-1-BUTANOL |
88390-32-3 | >98.0%(GC)(T) | 5g |
$42.00 | 2025-02-19 | |
eNovation Chemicals LLC | D747381-1g |
(R)-4-AMINO-2-METHYL-1-BUTANOL |
88390-32-3 | 98.0% | 1g |
$100 | 2024-06-07 |
(R)-4-Amino-2-methyl-1-butanol Related Literature
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
Additional information on (R)-4-Amino-2-methyl-1-butanol
Comprehensive Overview of (R)-4-Amino-2-methyl-1-butanol (CAS No. 88390-32-3): Properties, Applications, and Industry Insights
(R)-4-Amino-2-methyl-1-butanol (CAS No. 88390-32-3) is a chiral amino alcohol compound with significant relevance in pharmaceutical synthesis, agrochemicals, and specialty chemicals. Its molecular structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate for asymmetric synthesis. The enantiomerically pure form (R-configuration) is particularly valued in the production of optically active compounds, aligning with the growing demand for chiral building blocks in drug development.
The compound’s CAS registry number 88390-32-3 is frequently searched in chemical databases, reflecting its industrial importance. Researchers often explore its physical and chemical properties, such as melting point (typically 80–85°C), solubility in polar solvents, and stability under various conditions. Recent trends highlight its role in green chemistry applications, where its derivatization potential supports sustainable catalytic processes. This aligns with global interest in eco-friendly synthesis and reduced waste generation.
In pharmaceuticals, (R)-4-Amino-2-methyl-1-butanol serves as a precursor for active pharmaceutical ingredients (APIs), particularly in antiviral and cardiovascular therapies. Its stereoselective reactivity enables the construction of complex molecular architectures, addressing the need for high-purity intermediates. A 2023 study noted its utility in optimizing kinetic resolution techniques, a hot topic in process chemistry forums.
Beyond pharmaceuticals, this compound finds niche applications in flavor and fragrance industries, where its chiral center influences olfactory properties. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with ICH guidelines—a frequent search term among quality assurance professionals. The rise of continuous flow chemistry has further amplified interest in its scalable production methods.
From an SEO perspective, keywords such as "buy (R)-4-Amino-2-methyl-1-butanol", "CAS 88390-32-3 supplier", and "chiral amino alcohol uses" reflect common user queries. Manufacturers emphasize GMP-grade synthesis and custom chiral solutions to meet diverse research needs. As the fine chemicals market expands, this compound’s role in enantioselective catalysis and bioconjugation continues to attract R&D investment.
Regulatory compliance remains a key focus, with documentation for REACH and FDA submissions being frequently requested. The compound’s storage conditions (typically 2–8°C under inert atmosphere) and handling precautions are also trending topics in laboratory safety discussions. Innovations in packaging technology, such as nitrogen-flushed amber vials, address stability concerns raised in peer-reviewed journals.
Emerging applications include its use in peptide modification and ligand design for metal-organic frameworks (MOFs), areas gaining traction in materials science. The intersection of computational chemistry and experimental data—often searched as "molecular docking with amino alcohols"—enhances its predictive utility in drug discovery pipelines.
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